2,3-Dimethylquinoxaline-6-carboxylic acid

Descripción general

Descripción

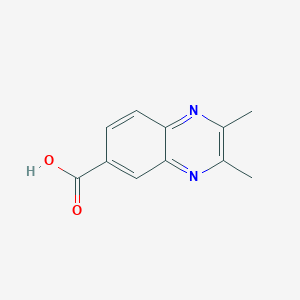

2,3-Dimethylquinoxaline-6-carboxylic acid is an organic compound with the molecular formula C₁₁H₁₀N₂O₂ and a molecular weight of 202.21 g/mol It is a derivative of quinoxaline, a bicyclic compound consisting of a benzene ring fused to a pyrazine ring

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 2,3-Dimethylquinoxaline-6-carboxylic acid typically involves the condensation of o-phenylenediamine with a suitable dicarbonyl compound, followed by subsequent functional group modifications. One common method involves the reaction of o-phenylenediamine with 2,3-butanedione under acidic conditions to form the quinoxaline ring. The resulting product is then subjected to carboxylation to introduce the carboxylic acid group at the 6-position .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the public domain. large-scale synthesis would likely follow similar routes as laboratory methods, with optimizations for yield, purity, and cost-effectiveness.

Análisis De Reacciones Químicas

Types of Reactions

2,3-Dimethylquinoxaline-6-carboxylic acid can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form quinoxaline derivatives with different functional groups.

Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or other reduced forms.

Substitution: The compound can participate in substitution reactions, where functional groups on the quinoxaline ring are replaced with other groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.

Substitution: Substitution reactions may involve reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols).

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoxaline-6-carboxylic acid derivatives, while reduction could produce 2,3-dimethylquinoxaline-6-methanol.

Aplicaciones Científicas De Investigación

Medicinal Chemistry

Antibacterial Activity

Recent studies have highlighted the antibacterial properties of 2,3-DMQCA against several bacterial strains, including methicillin-resistant Staphylococcus aureus (MRSA) and Escherichia coli. The compound's mechanism of action remains under investigation, but preliminary results suggest it could lead to the development of novel antibiotics targeting resistant bacterial infections.

Antifungal and Antiprotozoal Properties

In vitro studies indicate that 2,3-DMQCA exhibits antifungal activity against Candida albicans. Additionally, it shows potential antiprotozoal activity against Leishmania parasites, which are responsible for leishmaniasis. These findings necessitate further research to evaluate the efficacy and safety of 2,3-DMQCA as a therapeutic agent in vivo.

Cancer Therapy

Quinoxaline derivatives, including 2,3-DMQCA, are being explored for their anticancer properties. The compound's ability to interact with biological macromolecules may influence metabolic pathways relevant to cancer progression. Ongoing studies aim to elucidate these interactions and their therapeutic implications .

Synthetic Chemistry

Synthesis Methods

The synthesis of 2,3-DMQCA can be achieved through various chemical reactions involving quinoxaline derivatives. Notably, the Gould-Jacobs reaction has been utilized for synthesizing tricyclic pyridoquinoxalines from related compounds . The unique structure of 2,3-DMQCA allows for diverse synthetic applications in creating complex organic molecules.

Reactivity and Functionalization

The presence of the carboxylic acid functional group in 2,3-DMQCA enhances its reactivity compared to other quinoxaline derivatives. This property facilitates further functionalization and modification, making it a valuable precursor in organic synthesis .

Biological Studies

Binding Studies

Research has focused on the binding properties of 2,3-DMQCA with various enzymes and receptors. Understanding these interactions is crucial for developing targeted therapies that leverage the compound's biological activity .

Toxicological Studies

While exploring its applications, safety assessments have shown that 2,3-DMQCA can cause skin and eye irritation. Proper handling protocols are essential when working with this compound in laboratory settings .

-

Antibacterial Efficacy Against MRSA

- A study demonstrated that 2,3-DMQCA exhibited significant antibacterial activity against MRSA strains in vitro. Further investigations are required to optimize its formulation for clinical use.

-

Potential as an Antifungal Agent

- In vitro assays indicated that 2,3-DMQCA effectively inhibited the growth of Candida albicans. Future studies will focus on assessing its efficacy in animal models.

-

Exploration of Antiprotozoal Activity

- Preliminary findings suggest that 2,3-DMQCA may have activity against Leishmania species. Additional research is needed to confirm these results and explore its potential as a treatment for leishmaniasis.

Mecanismo De Acción

The mechanism of action of 2,3-Dimethylquinoxaline-6-carboxylic acid depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The exact pathways involved can vary, but typically include binding to active sites or altering the conformation of target molecules.

Comparación Con Compuestos Similares

Similar Compounds

Quinoxaline: The parent compound, lacking the methyl and carboxylic acid groups.

2-Methylquinoxaline: A derivative with a single methyl group.

3-Methylquinoxaline: Another derivative with a methyl group at a different position.

Uniqueness

2,3-Dimethylquinoxaline-6-carboxylic acid is unique due to the presence of both methyl groups and the carboxylic acid group, which confer distinct chemical and biological properties. These functional groups can influence the compound’s reactivity, solubility, and interaction with biological targets, making it a valuable compound for research and industrial applications .

Actividad Biológica

2,3-Dimethylquinoxaline-6-carboxylic acid (DMQCA) is a compound belonging to the quinoxaline family, which has garnered interest due to its diverse biological activities. This article explores the biological properties of DMQCA, including its antibacterial, antifungal, and potential antiprotozoal activities, along with its mechanisms of action and synthesis methods.

Chemical Structure and Properties

The molecular formula of this compound is C_10H_10N_2O_2, with a molecular weight of approximately 202.21 g/mol. The compound features a bicyclic structure containing two nitrogen atoms and a carboxylic acid functional group at position 6. This unique structure contributes to its reactivity and biological interactions.

Biological Activities

1. Antibacterial Activity

Research indicates that DMQCA exhibits significant antibacterial properties against various bacterial strains, including:

- Methicillin-resistant Staphylococcus aureus (MRSA)

- Escherichia coli

These findings suggest that DMQCA may have potential as a novel antibiotic agent. However, further studies are needed to elucidate the specific mechanisms of action involved in its antibacterial effects.

2. Antifungal Activity

In vitro studies have demonstrated that DMQCA possesses antifungal activity against Candida albicans, a common fungal pathogen. The efficacy and safety of DMQCA in vivo remain to be determined through additional research.

3. Antiprotozoal Activity

Preliminary studies suggest that DMQCA may exhibit antiprotozoal activity against Leishmania parasites, which are responsible for leishmaniasis. This potential opens avenues for further exploration as a therapeutic agent against neglected tropical diseases.

The exact mechanisms by which DMQCA exerts its biological effects are not fully understood; however, several hypotheses have been proposed:

- Enzyme Inhibition: DMQCA has been studied for its interactions with various enzymes, potentially influencing metabolic pathways critical for bacterial and fungal survival.

- Protein Conformational Changes: Research indicates that DMQCA may affect protein conformations, which are essential for enzyme functionality.

Synthesis Methods

The synthesis of this compound can be achieved through several organic synthesis techniques. Common methods include:

- Multi-step Organic Synthesis: Involves the formation of quinoxaline derivatives through condensation reactions.

- High-Temperature Synthesis: Recent studies have explored hydrothermal synthesis methods that minimize decarboxylation side reactions while maximizing yield .

Research Findings and Case Studies

A recent study evaluated the biological activity of various quinoxaline derivatives, including DMQCA. The results indicated that derivatives exhibited varying degrees of antiproliferative activity against cancer cell lines such as HeLa and K562. One derivative demonstrated an IC50 value of 0.126 μM against HeLa cells, indicating potent antiproliferative effects .

Summary Table of Biological Activities

Propiedades

IUPAC Name |

2,3-dimethylquinoxaline-6-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10N2O2/c1-6-7(2)13-10-5-8(11(14)15)3-4-9(10)12-6/h3-5H,1-2H3,(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RCACNAWRFYUKLC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(N=C2C=C(C=CC2=N1)C(=O)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40284706 | |

| Record name | 2,3-dimethylquinoxaline-6-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40284706 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

202.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

17635-26-6 | |

| Record name | 17635-26-6 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=38549 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2,3-dimethylquinoxaline-6-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40284706 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,3-dimethylquinoxaline-6-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the main challenge associated with using DMeQUIC in aqueous redox flow batteries?

A1: The primary challenge with using DMeQUIC in aqueous redox flow batteries is its susceptibility to tautomerization in its reduced form under alkaline conditions. [] This tautomerization leads to a decrease in the battery's capacity over time. []

Q2: How does the study address the stability issue of DMeQUIC in redox flow batteries?

A2: The study investigates the stability issue of DMeQUIC by:

- Identifying the degradation mechanism: They pinpoint tautomerization as the main culprit for DMeQUIC's instability in alkaline conditions. []

- Quantifying degradation kinetics: They determine the kinetic rate constants for the tautomerization process using UV-Vis spectroscopy and Bayesian inference. []

- Proposing design principles: Through DFT modeling, they establish relationships between molecular structure and tautomerization resistance. []

- Identifying a more stable alternative: They demonstrate that quinoxaline-2-carboxylic acid exhibits significantly enhanced stability compared to DMeQUIC, showing no capacity fade in cycling tests. []

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.